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molecular formula C9H9FN2O B8406542 6-Fluoro-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one

6-Fluoro-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one

Cat. No. B8406542
M. Wt: 180.18 g/mol
InChI Key: QMZUZHVLOIJTCQ-UHFFFAOYSA-N
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Patent
US08063038B2

Procedure details

To a degassed solution of 3-(2-fluoro-6-nitrophenylamino)propionic acid methyl ester from Example 1A (650 mg, 2.7 mmol) in methanol (40 ml) was added palladium on carbon (10%, 200 mg). Hydrogen gas was bubbled through the mixture for two hours, filtered through Celite® and reduced in vacuo. The residue was dissolved in propan-2-ol (20 ml) and to it was added acetic acid (2 ml). The mixture was stirred for 18 h, heated at reflux for 2 h, cooled, reduced in vacuo and azeotroped with toluene; yield 480 mg, 99%.
Name
3-(2-fluoro-6-nitrophenylamino)propionic acid methyl ester
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][CH2:5][NH:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:8]=1[F:16]>CO.[Pd]>[F:16][C:8]1[C:7]2[NH:6][CH2:5][CH2:4][C:3](=[O:2])[NH:13][C:12]=2[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
3-(2-fluoro-6-nitrophenylamino)propionic acid methyl ester
Quantity
650 mg
Type
reactant
Smiles
COC(CCNC1=C(C=CC=C1[N+](=O)[O-])F)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled through the mixture for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in propan-2-ol (20 ml) and to it
ADDITION
Type
ADDITION
Details
was added acetic acid (2 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
FC1=CC=CC=2NC(CCNC21)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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